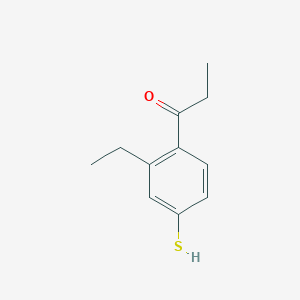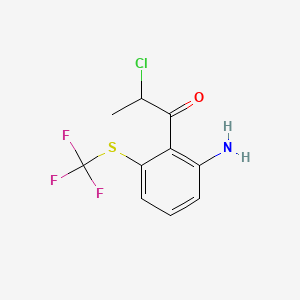
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-(trifluoromethylthio)benzene and 2-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one: Similar in structure but lacks the chlorine atom.
2-Amino-6-(trifluoromethylthio)benzothiazole: Contains a benzothiazole ring instead of the chloropropanone moiety.
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is unique due to the presence of both the trifluoromethylthio group and the chloropropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF3NOS |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
DCGFUOCGKNUGHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
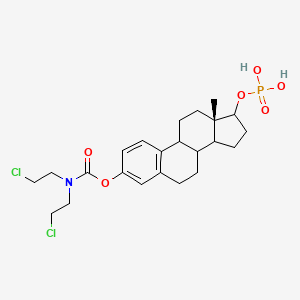
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
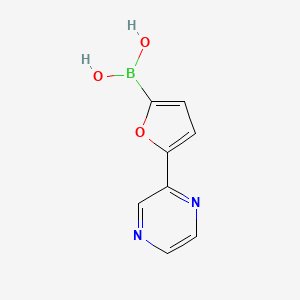

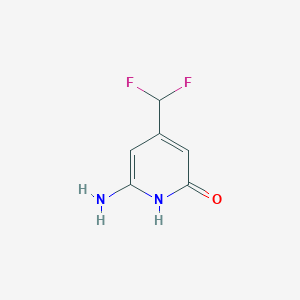
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
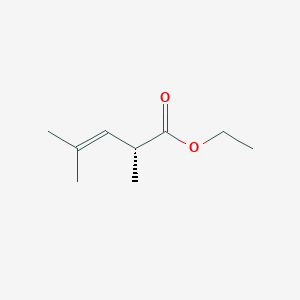
![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)


